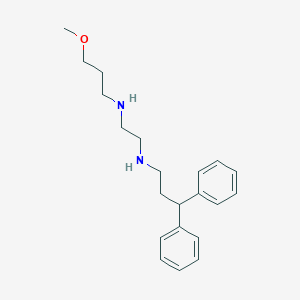![molecular formula C19H16F3N3OS B12584994 Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)
Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinazoline ring substituted with a trifluoromethyl group and a phenyl group, along with a thioether linkage to an acetamide moiety. Its intricate structure makes it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a suitable catalyst.
Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound under mild conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with dimethylacetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring or the acetamide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
相似化合物的比较
Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-: can be compared with other similar compounds, such as:
Acetamide, N,N-dimethyl-2-[[2-phenyl-4-quinazolinyl]thio]-: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(methyl)-4-quinazolinyl]thio]-: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and potency.
Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(chloro)-4-quinazolinyl]thio]-: The presence of a chloro group instead of a trifluoromethyl group can alter its chemical behavior and biological activity.
The uniqueness of Acetamide, N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C19H16F3N3OS |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-[2-phenyl-8-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H16F3N3OS/c1-25(2)15(26)11-27-18-13-9-6-10-14(19(20,21)22)16(13)23-17(24-18)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
InChI 键 |
KPKAEDRUZJVVEJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)CSC1=NC(=NC2=C1C=CC=C2C(F)(F)F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Indeno[1,2-b]pyridine-2,5-dione](/img/structure/B12584915.png)




![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)
![Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B12584968.png)
![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12584987.png)





